
2-Amino-5-methoxybenzoic acid
Overview
Description
Chemical Profile: 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) is a benzoic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol.
Applications:
This compound serves as a versatile intermediate in synthesizing heterocyclic compounds, including:
- Isoquinolinonaphthyridines and quinazolinones for pharmaceutical applications .
- Imidazobenzodiazepines via condensation with aspartic acid dimethyl ester .
- Polycyclic hexahydrobenzo[c]acridines and pyridoquinazolones in agrochemical research .
Its utility extends to materials science, where it acts as a precursor for fluorescent biaryl uracils in peptide nucleic acid (PNA) synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-methoxybenzoic acid involves the reaction of methoxybenzaldehyde with sodium hypochlorite (NaClO) under alkaline conditions to form an intermediate, which is then acidified to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as methylation, thiocyanation, ethylation, oxidation, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents.
Major Products: The major products formed from these reactions include various substituted benzoic acids, quinones, and amines .
Scientific Research Applications
Bioconjugation Applications
Overview of Bioconjugation:
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or peptides, to other molecules to enhance their properties or functionalities. AMBA serves as a versatile reagent in various bioconjugation techniques.
Case Study: Pyrazolone Ligation
Recent studies have highlighted the use of AMBA in pyrazolone ligation-mediated bioconjugations. In a notable case, AMBA was utilized as a catalyst in the synthesis of peptide conjugates. The reaction conditions were optimized for high conversion efficiency, achieving approximately 80% completion within 6 hours at elevated temperatures . This application showcases AMBA's role in developing dual-functional biomolecules, enhancing the efficacy of therapeutic agents.
Table 1: Summary of Bioconjugation Reactions Using AMBA
Reaction Type | Conditions | Conversion Efficiency |
---|---|---|
Pyrazolone Ligation | 50 mM AMBA, 8 M urea, pH 7.4 | ~80% in 6 hours |
Peptide Cyclization | Intramolecular Knoevenagel | 54% yield |
Pharmaceutical Applications
Drug Development:
AMBA has been explored for its potential in drug development, particularly in synthesizing heterocyclic compounds that exhibit cytotoxic and antibacterial properties. Its derivatives have shown promise in targeting specific biological pathways, making it a candidate for further pharmaceutical research .
Case Study: Synthesis of Betrixaban
In a study focused on synthesizing Betrixaban, a novel anticoagulant, AMBA was used as an intermediate. The reduction of 5-methoxy-2-nitrobenzoic acid to yield AMBA was a critical step in the synthetic pathway . This demonstrates AMBA's utility in developing complex pharmaceutical compounds.
Material Science Applications
Industrial Uses:
AMBA is increasingly being recognized for its applications in various industries such as automotive, healthcare, and construction. Its properties contribute to the development of energy-efficient and eco-friendly materials.
Market Trends:
The demand for AMBA solutions is driven by technological advancements and stringent environmental regulations. Industries are leveraging AMBA to enhance operational efficiency while adhering to sustainability goals .
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxybenzoic acid involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of bioactive compounds that can inhibit specific enzymes or receptors. The methoxy and amino groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type, position, or functional groups, leading to variations in reactivity, solubility, and biological activity.
Table 1: Comparative Analysis of 2-Amino-5-methoxybenzoic Acid and Analogues
Key Research Findings and Challenges
- Synthesis Challenges : Amination reactions require precise control of ammonia concentration and temperature to avoid side products (e.g., incomplete reactions due to surface coating) .
- Solubility Limitations : While the parent compound is sparingly water-soluble, esterification or salt formation (e.g., hydrochloride salts) can improve bioavailability .
- Biological Efficacy : Structural modifications (e.g., fluorine addition) enhance target specificity but may introduce toxicity risks .
Biological Activity
2-Amino-5-methoxybenzoic acid (CAS 6705-03-9) is a benzoic acid derivative characterized by the presence of an amino group and a methoxy group. Its unique substitution pattern imparts distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
This compound appears as a white to slightly yellow crystalline powder, soluble in hot water and organic solvents. Its molecular formula is , with a molecular weight of 181.19 g/mol. The compound is primarily used as a reagent in the synthesis of various bioactive molecules, including histamine H3 receptor inverse agonists and dipeptidyl peptidase IV inhibitors like Alogliptin .
The biological activity of this compound is largely attributed to its role in synthesizing compounds that interact with specific biochemical pathways:
- Histamine H3 Receptor Inverse Agonism : It is involved in the development of drugs targeting the histamine H3 receptor, which plays a crucial role in neurotransmission and metabolic regulation .
- Dipeptidyl Peptidase IV Inhibition : The compound contributes to the synthesis of Alogliptin, a selective inhibitor that enhances insulin secretion and lowers blood glucose levels, indicating its potential in diabetes management .
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Histamine Signaling : By acting as a precursor for histamine receptor modulators, it may alter histamine signaling pathways involved in various physiological processes.
- Glucose Metabolism : Its role in synthesizing DPP-IV inhibitors suggests involvement in glucose metabolism and insulin regulation .
Cellular Effects
While direct cellular effects of this compound are not extensively documented, its participation in complex molecule synthesis implies potential impacts on:
- Cell Signaling Pathways : The compound may affect cellular signaling by modulating enzyme activities and gene expression.
- Metabolic Processes : Interaction with various enzymes suggests it may influence metabolic pathways relevant to energy homeostasis and nutrient utilization .
Antioxidant Activity
A study evaluating the antioxidant properties of related benzoic acid derivatives demonstrated significant radical scavenging activities. Although specific data for this compound was not highlighted, its structural analogs exhibited promising results against free radicals such as hydroxyl and superoxide radicals .
Compound | IC50 (μg/mL) | Activity |
---|---|---|
Compound 6a | 17.9 | Strong scavenging effect |
Compound 6e | 18.0 | Strong scavenging effect |
Compound 6c | Not specified | Moderate scavenging effect |
Enzyme Modulation
In silico studies have shown that benzoic acid derivatives can enhance proteasomal and lysosomal activities within human fibroblasts. This suggests that compounds like this compound may also exhibit similar properties, potentially contributing to cellular homeostasis and longevity .
Case Studies
Several studies have explored the applications of compounds related to this compound:
- Synthesis of Quinazolinones : It has been utilized as a key reagent in synthesizing quinazolinone derivatives, which exhibit various biological activities including anti-inflammatory and anticancer effects .
- Antidiabetic Agents : Research on DPP-IV inhibitors has highlighted the significance of compounds derived from benzoic acids in managing type 2 diabetes, suggesting therapeutic potential for this compound .
Q & A
Basic Research Questions
Q. Q1. What are the standard synthetic protocols for preparing 2-amino-5-methoxybenzoic acid, and how can reaction efficiency be monitored?
A1. The compound is commonly synthesized via nitration and reduction sequences. A validated approach involves:
- Nitration : Reacting 5-methoxybenzoic acid with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the ortho position.
- Reduction : Catalytic hydrogenation (e.g., Pd/C in methanol) or chemical reduction (e.g., SnCl₂/HCl) to convert the nitro group to an amine.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile) can track intermediates and product purity .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?
A2. A combination of techniques is critical:
- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and carboxylic acid (δ ~12 ppm).
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (NH₂/OH).
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 168.1. Cross-reference with databases like PubChem or Reaxys to validate assignments .
Q. Q3. What are the primary research applications of this compound in heterocyclic chemistry?
A3. The compound serves as a precursor for synthesizing:
- Isoquinolinonaphthyridines : Via Pictet-Spengler reactions with aldehydes.
- Quinazolinones : Cyclization with nitriles or urea derivatives under acidic conditions.
- Imidazobenzodiazepines : Multi-step annulation using chloroacetyl chloride and amines. These scaffolds are explored for kinase inhibition and antimicrobial activity .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported pKa values for this compound?
A4. Discrepancies in pKa (e.g., 2.37 vs. 5.57 for carboxyl and amine groups) arise from solvent polarity and temperature. To standardize measurements:
- Use potentiometric titration in 0.1M KCl at 25°C to minimize ionic strength effects.
- Validate with computational methods (e.g., COSMO-RS solvation models).
- Compare with structurally analogous compounds, such as 5-hydroxyanthranilic acid (pKa 4.2–4.8) .
Q. Q5. What strategies optimize the stability of this compound during long-term storage?
A5. Degradation pathways include oxidation (amine to nitro) and decarboxylation. Mitigation strategies:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
- Stabilizers : Add 0.1% ascorbic acid to prevent oxidation.
- Purity Checks : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products .
Q. Q6. How can conflicting bioactivity data for derivatives of this compound be reconciled in pharmacological studies?
A6. Contradictions often stem from assay conditions or impurity profiles. Best practices:
- Reproducibility : Use ≥95% pure compound (verified by LC-MS).
- Dose-Response Curves : Test across a wide range (1 nM–100 µM) to identify off-target effects.
- Control Experiments : Include structurally related but inactive analogs (e.g., 5-methoxybenzoic acid) to isolate the role of the amine group .
Q. Q7. What advanced techniques address low yields in the synthesis of polycyclic derivatives from this compound?
A7. Low yields in cyclization steps may arise from steric hindrance or poor leaving groups. Solutions:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity.
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings or CuI/L-proline for Ullmann reactions.
- In Situ Monitoring : ReactIR or LC-MS to identify intermediates and optimize reaction termination .
Q. Methodological Considerations
Table 1: Key Physicochemical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 167.16 g/mol | |
Melting Point | 155–156°C (dec.) | |
Solubility (25°C) | 2.1 mg/mL in DMSO | |
LogP (Octanol/Water) | 1.24 | Predicted |
Table 2: Common Synthetic Byproducts and Mitigation
Properties
IUPAC Name |
2-amino-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSAURFQFUULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298930 | |
Record name | 2-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6705-03-9 | |
Record name | 6705-03-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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